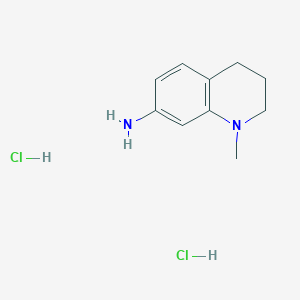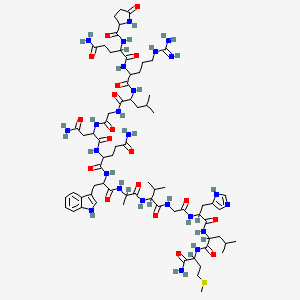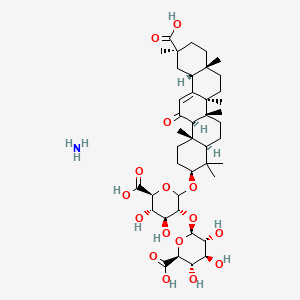
Monoammoniumglycyrrhizinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monoammoniumglycyrrhizinate is a bioactive compound derived from the root of the licorice plant, Glycyrrhiza glabra. It is known for its therapeutic properties, including anti-inflammatory, antiviral, and hepatoprotective effects . This compound is commonly utilized in pharmaceutical and nutraceutical formulations .
準備方法
Synthetic Routes and Reaction Conditions
Monoammoniumglycyrrhizinate is synthesized by dissolving glycyrrhizic acid powder into an organic solvent solution for refluxing extraction. Ammonia or ammonia water is then added, and the mixture is filtered and dried to obtain this compound . This method is efficient, cost-effective, and environmentally friendly compared to traditional methods .
Industrial Production Methods
The industrial production of this compound involves similar steps but on a larger scale. The process includes dissolving glycyrrhizic acid in alcohol or ketone solvents, followed by the addition of ammonia. The solution is then filtered and dried to produce high-purity this compound .
化学反応の分析
Types of Reactions
Monoammoniumglycyrrhizinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycyrrhetinic acid derivatives.
Reduction: Reduction reactions can convert it back to glycyrrhizic acid.
Substitution: Substitution reactions can modify its functional groups to produce different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including acids and bases, are used depending on the desired derivative.
Major Products Formed
Oxidation: Glycyrrhetinic acid derivatives.
Reduction: Glycyrrhizic acid.
Substitution: Various glycyrrhizinate derivatives.
科学的研究の応用
Monoammoniumglycyrrhizinate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Utilized for its anti-inflammatory, antiviral, and hepatoprotective properties.
Industry: Employed in the formulation of pharmaceuticals and nutraceuticals.
作用機序
Monoammoniumglycyrrhizinate exerts its effects through several mechanisms:
Anti-inflammatory: Inhibits the enzyme 11β-hydroxysteroid dehydrogenase type 2, increasing local concentrations of cortisol, a potent anti-inflammatory agent.
Antiviral: Interferes with the replication cycle of various viruses by inhibiting viral mRNA transcription.
Antioxidant: Scavenges free radicals and reduces oxidative stress.
類似化合物との比較
Similar Compounds
- Monopotassiumglycyrrhizinate
- Compound ammoniumglycyrrhizinate
- Compound glycyrrhizin
Uniqueness
Monoammoniumglycyrrhizinate is unique due to its specific combination of anti-inflammatory, antiviral, and hepatoprotective properties. It is particularly effective in modulating inflammatory responses and inhibiting viral replication, making it a versatile agent in treating various conditions .
特性
分子式 |
C42H65NO16 |
|---|---|
分子量 |
840.0 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-6-[(3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane |
InChI |
InChI=1S/C42H62O16.H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35?,38+,39-,40-,41+,42+;/m0./s1 |
InChIキー |
ILRKKHJEINIICQ-UFTZEXNXSA-N |
異性体SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N |
正規SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![phosphinetriyltris[N,N-dimethylaniline]](/img/structure/B13399485.png)
![[1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone;hydrochloride](/img/structure/B13399491.png)
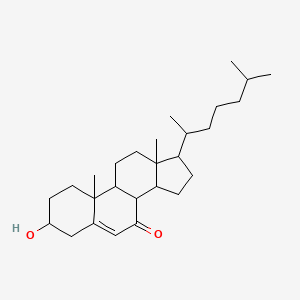

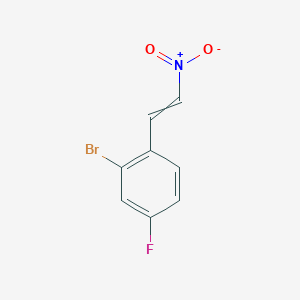
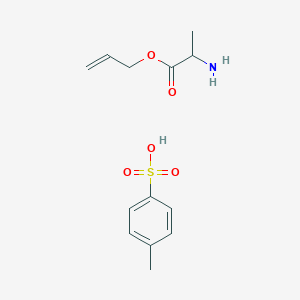
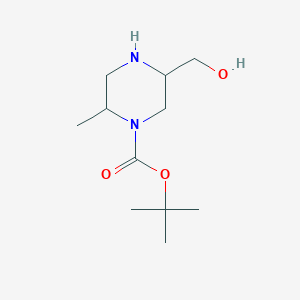
![3-Methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid](/img/structure/B13399518.png)
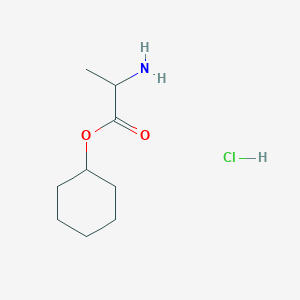
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride](/img/structure/B13399544.png)
![(4Z)-cyclooct-4-en-1-yl N-(14-{[2-(2-{2-[2-(N-{2-[2-(2-{2-[1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]ethoxy}ethoxy)ethoxy]ethyl}-1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12,15,18-hexaoxahenic](/img/structure/B13399546.png)
![1-[4-[2-[(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(3-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-chlorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(2-fluorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(3-fluorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-fluorophenyl)but-3-en-2-one;1-[4-[2-[(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)-propylamino]ethyl]cyclohexyl]-4-(4-methylphenyl)but-3-en-2-one](/img/structure/B13399562.png)
